molecular formula C11H10N6O4 B2551548 N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide CAS No. 1396882-38-4

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Cat. No.: B2551548
CAS No.: 1396882-38-4
M. Wt: 290.239
InChI Key: AYQGXOGDUAPYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C11H10N6O4 and its molecular weight is 290.239. The purity is usually 95%.
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Scientific Research Applications

Metal-Involved Solvothermal Interconversions

This study explores the solvothermal reactions of dipyrazinyl compounds with metal salts, leading to reversible conversions and the formation of crystalline materials with potential applications in supramolecular architectures. The research provides insights into the controllability and mechanisms of these reactions, which are crucial for the development of new materials and catalysis processes (Cheng‐Peng Li et al., 2010).

Influenza Sialidases Inhibition

Another significant application involves the development of novel inhibitors for influenza virus sialidases, showcasing the potential of pyrazinyl derivatives in antiviral therapy. This research contributes to the ongoing efforts in medicinal chemistry to find effective treatments for influenza (Paul W Smith et al., 1997).

Synthesis of Bioactive Pyrazolothiazoles

The synthesis and characterization of bioactive pyrazolothiazoles highlight the application of these compounds in developing new therapeutic agents with anti-inflammatory properties. This study underscores the versatility of pyrazinyl derivatives in synthesizing novel compounds with potential pharmaceutical applications (S. Yuvaraj et al., 2014).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids tested against Mycobacterium tuberculosis demonstrates the potential of these compounds in treating tuberculosis. The study provides valuable data on the antimycobacterial activity of these derivatives, contributing to the development of new antimicrobial agents (M. Gezginci et al., 1998).

Functionalization and Synthetic Applications

The functionalization of oxazolo[4,5-b]pyrazines by deprotometallation, yielding derivatives with potential applications in organic synthesis and drug development, showcases the chemical versatility of pyrazinyl-based compounds. This research offers new methodologies for the synthesis of complex molecules, which is crucial for the advancement of synthetic chemistry (Niels Bisballe et al., 2018).

Properties

IUPAC Name

N-(2-amino-2-oxoethyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6O4/c12-8(18)4-15-9(19)7-5-21-11(16-7)17-10(20)6-3-13-1-2-14-6/h1-3,5H,4H2,(H2,12,18)(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGXOGDUAPYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.